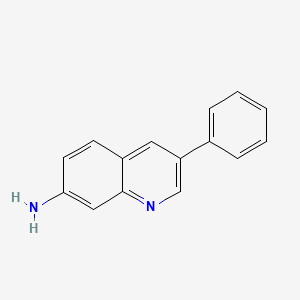

3-Phenylquinolin-7-amine

Description

3-Phenylquinolin-7-amine is a quinoline derivative characterized by a phenyl group at the 3-position and an amine group at the 7-position of the quinoline core. Its molecular formula is C₁₅H₁₃N₃, with a molecular weight of 235.28 g/mol. The compound is identified by CAS numbers 88704-45-4 and 105938-17-8, depending on the registry source .

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-phenylquinolin-7-amine |

InChI |

InChI=1S/C15H12N2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-10H,16H2 |

InChI Key |

KIXSRCSAAMHUKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=C(C=CC3=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylquinolin-7-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as aniline and benzaldehyde.

Formation of Quinoline Core: The Skraup synthesis is a common method used to form the quinoline core. This involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Introduction of Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, where a 2-aminobenzophenone derivative reacts with an aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Phenylquinolin-7-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, such as halogenation using halogens in the presence of a Lewis acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinolines.

Substitution: Halogenated quinolines.

Scientific Research Applications

3-Phenylquinolin-7-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other materials due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of 3-Phenylquinolin-7-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, the amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 3-phenylquinolin-7-amine and related quinoline derivatives:

Structural and Functional Insights

Substituent Position Effects :

- Halogenation : Bromine (C6) and chlorine (C7) in analogs improve electrophilic reactivity and binding to biological targets (e.g., antimicrobial activity in compound ).

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C7 or C3 increases lipophilicity and resistance to oxidative metabolism, as seen in compounds .

- Bulky Groups : The adamantyl group in enhances membrane permeability but may reduce solubility.

- Amine Position: The NH₂ group at C7 (as in this compound) versus C8 (7-methylquinolin-8-amine ) alters hydrogen-bonding interactions, influencing target selectivity.

Pharmacological Potential

- Anticancer Activity : CF₃ and trimethoxyphenyl derivatives ( ) show enhanced cytotoxicity.

- Antibacterial Properties : Methoxy and halogenated analogs ( ) demonstrate efficacy against resistant strains.

- Antimalarial Scaffolds: Structural isomers like 7-methylquinolin-8-amine ( ) highlight the importance of substituent positioning.

Biological Activity

3-Phenylquinolin-7-amine is an organic compound characterized by a quinoline core, which is substituted with a phenyl group and an amine functional group. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activities of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by relevant data and studies.

- Molecular Formula : C15H12N2

- Molecular Weight : Approximately 220.27 g/mol

The compound's structure facilitates interactions with various biological targets, enhancing its potential therapeutic effects.

Research indicates that this compound exhibits multiple mechanisms of action:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for cancer treatment.

- Enzyme Interaction : It interacts with various enzymes and receptors, influencing biochemical pathways associated with disease progression.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on the specific organism and concentration used.

Antiviral Activity

Preliminary research suggests that the compound may exhibit antiviral properties, although detailed studies are required to establish its efficacy against specific viral strains.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including H460 (lung), MCF7 (breast), and HCT116 (colon) cells. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

- Cytotoxicity in Glioblastoma : Research indicated that this compound could induce apoptosis in glioblastoma cells through oxidative stress-mediated DNA damage mechanisms. The study emphasized its potential as a therapeutic agent in treating this aggressive cancer type .

- Combination Therapy : In combination with other chemotherapeutic agents, such as gefitinib, the efficacy of this compound was enhanced, suggesting synergistic effects that could improve treatment outcomes for patients with resistant cancer types .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Aminoquinoline | Quinoline core | Different reactivity patterns |

| 4-Phenylquinoline | Quinoline core | Varies in substitution patterns |

| 6-Methylquinoline | Quinoline core | Methyl substitution alters biological activity |

| 7-Aminoquinoline | Quinoline core | Position of amino group affects reactivity |

Each compound exhibits distinct properties that influence their biological activity compared to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.